4-bromo-N-(cyclopropylmethyl)-2-fluoroaniline
Description
Properties
Molecular Formula |
C10H11BrFN |
|---|---|
Molecular Weight |
244.10 g/mol |
IUPAC Name |
4-bromo-N-(cyclopropylmethyl)-2-fluoroaniline |
InChI |
InChI=1S/C10H11BrFN/c11-8-3-4-10(9(12)5-8)13-6-7-1-2-7/h3-5,7,13H,1-2,6H2 |
InChI Key |
UZZISKZUHCVSFP-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1CNC2=C(C=C(C=C2)Br)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-N-(cyclopropylmethyl)-2-fluoroaniline typically involves multiple steps. One common method includes the bromination of aniline derivatives followed by the introduction of the cyclopropylmethyl group and fluorination. The reaction conditions often require the use of brominating agents such as bromine or N-bromosuccinimide (NBS) and fluorinating agents like Selectfluor or diethylaminosulfur trifluoride (DAST). The reactions are usually carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Industrial Production Methods
In industrial settings, the production of 4-bromo-N-(cyclopropylmethyl)-2-fluoroaniline may involve continuous flow processes to enhance efficiency and yield. These methods often utilize automated systems to precisely control reaction parameters such as temperature, pressure, and reagent flow rates. The use of catalysts and optimized reaction conditions can further improve the scalability and cost-effectiveness of the production process .
Chemical Reactions Analysis
Types of Reactions
4-bromo-N-(cyclopropylmethyl)-2-fluoroaniline undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be replaced by other substituents through nucleophilic or electrophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck coupling to form more complex molecules
Common Reagents and Conditions
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are commonly used in substitution reactions.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted anilines, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
4-bromo-N-(cyclopropylmethyl)-2-fluoroaniline has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and protein binding.
Industry: The compound is used in the production of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of 4-bromo-N-(cyclopropylmethyl)-2-fluoroaniline involves its interaction with specific molecular targets. The bromine and fluorine atoms can participate in halogen bonding, while the cyclopropylmethyl group can influence the compound’s binding affinity and selectivity. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Halogenated Aniline Derivatives
4-Bromo-2-fluoroaniline (C₆H₅BrFN)
- Structure : Lacks the N-cyclopropylmethyl group.
- Physical Properties : Melting point = 40–42°C, boiling point = 221°C, density = 1.694 g/cm³ .
- Applications : Primarily used as a precursor in synthesizing more complex halogenated aromatics. Its simpler structure facilitates easier crystallization and characterization compared to N-substituted derivatives .
4-Bromo-2-chloroaniline (C₆H₅BrClN)
- Structure : Chlorine replaces fluorine at the 2-position.
- Crystallography : Exhibits planar geometry with intermolecular N–H⋯N and N–H⋯Br hydrogen bonds, forming sheet-like structures .
- Reactivity : Chlorine’s stronger electron-withdrawing effect may increase susceptibility to nucleophilic substitution compared to fluorine.
N-Substituted Bromo-Fluoroaniline Derivatives
4-Bromo-N-(2-chloro-6-fluorophenyl)-5-fluoro-2-[(2S)-1,1,1-trifluoropropan-2-yl]oxy]benzamide
- Structure : Features a benzamide backbone with multiple halogen substitutions and a trifluoropropoxy group.
- Synthesis : Prepared via acyl chloride coupling with 2-chloro-6-fluoroaniline, yielding 90% efficiency .
- Key Contrast : The benzamide functional group and trifluoropropoxy substituent introduce distinct electronic and steric profiles, enhancing metabolic stability but complicating synthesis .
N-(Furan-2-ylmethylene)-4-bromobenzenimine
- Structure : Imine derivative with a furan moiety.
- Bioactivity : Demonstrates analgesic and CNS depressant activity, highlighting the impact of substituents on biological function .
- Comparison : The cyclopropylmethyl group in the target compound may offer improved pharmacokinetic properties over the furan-based imine, which is prone to oxidative degradation .
Bioactive Analogues with Modified Aniline Substituents
- Morpholine and Piperazine Derivatives :
- Substitution of the cyclopropylmethyl group with morpholine or piperazine (e.g., in indazole-based compounds) enhances selectivity for cancer cell lines like AMC-HN4 but reduces potency .
- Example: Morpholine-substituted analogues show >7-fold selectivity in growth inhibition, whereas 4-methylpiperazine variants retain selectivity despite lower activity .
- Safety Considerations :
Data Table: Structural and Functional Comparison
Biological Activity
4-Bromo-N-(cyclopropylmethyl)-2-fluoroaniline is an organic compound that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
4-Bromo-N-(cyclopropylmethyl)-2-fluoroaniline is characterized by the following structural features:
- Molecular Formula : C10H11BrFN
- Molecular Weight : 244.10 g/mol
- Structural Components :
- A bromine atom at the 4-position of the aniline ring.
- A fluorine atom at the 2-position.
- A cyclopropylmethyl group attached to the nitrogen atom.
These structural characteristics contribute to its reactivity and interaction with biological targets.
Mechanisms of Biological Activity
The biological activity of 4-bromo-N-(cyclopropylmethyl)-2-fluoroaniline is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The presence of halogen atoms (bromine and fluorine) enhances its binding affinity through mechanisms such as halogen bonding, which may improve the compound's pharmacological properties.
Key Mechanisms Include:
- Enzyme Inhibition : The compound has shown potential as an enzyme inhibitor, which is crucial in drug design. Its interaction with enzymes can modulate biochemical pathways, potentially leading to therapeutic effects.
- Receptor Modulation : It may also affect receptor activity, influencing cellular signaling pathways associated with various diseases.
Research Findings
Several studies have investigated the biological activity of 4-bromo-N-(cyclopropylmethyl)-2-fluoroaniline, focusing on its pharmacological properties and potential therapeutic applications.
Table 1: Summary of Biological Activities
Case Studies
- Enzyme Inhibition Study : A study highlighted the compound's ability to inhibit specific methyltransferases, showing an IC50 value indicating potent inhibition. This suggests that it could be developed as a therapeutic agent targeting diseases where methylation plays a critical role .
- Antimicrobial Activity : Another investigation assessed the compound's antimicrobial properties, revealing effectiveness against certain bacterial strains. The results indicated that its structural features contribute to its bioactivity in microbial contexts.
- Cancer Therapeutics : Research has suggested that 4-bromo-N-(cyclopropylmethyl)-2-fluoroaniline could serve as a lead compound in cancer therapy due to its selective inhibition of cancer-related enzymes .
Comparative Analysis with Similar Compounds
To understand the uniqueness of 4-bromo-N-(cyclopropylmethyl)-2-fluoroaniline, it is helpful to compare it with structurally similar compounds.
Table 2: Comparison with Similar Compounds
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 5-Chloro-N-(cyclopropylmethyl)-2-fluoroaniline | C10H11ClFN | Contains chlorine instead of bromine. |
| 4-Bromo-N-(benzyl)-2-fluoroaniline | C10H10BrFN | Benzyl group instead of cyclopropylmethyl. |
| 4-Bromo-2-fluoroaniline | C7H6BrFN | Lacks cyclopropylmethyl group entirely. |
The unique substitution pattern of 4-bromo-N-(cyclopropylmethyl)-2-fluoroaniline enhances its chemical reactivity and biological properties compared to these similar compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
